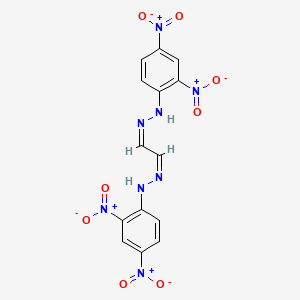

Glyoxal-bis-2,4-DNPH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Glyoxal-bis-2,4-dinitrophenylhydrazone is a derivative of glyoxal, a simple dicarbonyl compound. This compound is widely used in analytical chemistry for the detection and quantification of aldehydes and ketones. It is formed by the reaction of glyoxal with 2,4-dinitrophenylhydrazine, resulting in a stable hydrazone derivative.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Glyoxal-bis-2,4-dinitrophenylhydrazone is synthesized by reacting glyoxal with 2,4-dinitrophenylhydrazine in an acidic medium. The reaction typically involves dissolving glyoxal in methanol and then adding 2,4-dinitrophenylhydrazine in a hydrochloric acid solution. The reaction mixture is then allowed to react, forming the bis-hydrazone derivative .

Industrial Production Methods: In industrial settings, glyoxal is produced by the liquid phase oxidation of acetaldehyde with dilute nitric acid. The reaction system is complex and produces several by-products, including acetic acid, glyoxylic acid, oxalic acid, and glycolic acid . The glyoxal produced is then reacted with 2,4-dinitrophenylhydrazine to form glyoxal-bis-2,4-dinitrophenylhydrazone.

Analyse Des Réactions Chimiques

Types of Reactions: Glyoxal-bis-2,4-dinitrophenylhydrazone primarily undergoes nucleophilic substitution reactions. It can react with nucleophiles to form glyoxalates or glyoxylic acid esters .

Common Reagents and Conditions: The common reagents used in the reactions involving glyoxal-bis-2,4-dinitrophenylhydrazone include nucleophiles such as amines and alcohols. The reactions are typically carried out in an acidic medium to facilitate the formation of the hydrazone derivative .

Major Products: The major products formed from the reactions of glyoxal-bis-2,4-dinitrophenylhydrazone include glyoxalates and glyoxylic acid esters .

Applications De Recherche Scientifique

Glyoxal-bis-2,4-dinitrophenylhydrazone is widely used in scientific research for the detection and quantification of aldehydes and ketones in various samples. It is used in high-performance liquid chromatography (HPLC) for the analysis of atmospheric aerosols and other environmental samples . The compound is also used in the study of secondary organic aerosols and their impact on air quality and climate .

Mécanisme D'action

The mechanism of action of glyoxal-bis-2,4-dinitrophenylhydrazone involves the formation of a stable hydrazone derivative with aldehydes and ketones. The reaction is acid-catalyzed and involves the hydration of glyoxal, followed by self-reaction to form cyclic acetal structures . This stable derivative can then be detected and quantified using various analytical techniques.

Comparaison Avec Des Composés Similaires

Similar Compounds: Similar compounds to glyoxal-bis-2,4-dinitrophenylhydrazone include methylglyoxal-bis-2,4-dinitrophenylhydrazone and other dicarbonyl-bis-2,4-dinitrophenylhydrazone derivatives .

Uniqueness: Glyoxal-bis-2,4-dinitrophenylhydrazone is unique in its ability to form stable hydrazone derivatives with a wide range of aldehydes and ketones. This makes it a valuable tool in analytical chemistry for the detection and quantification of these compounds in various samples .

Propriétés

Formule moléculaire |

C14H10N8O8 |

|---|---|

Poids moléculaire |

418.28 g/mol |

Nom IUPAC |

N-[(Z)-[(2Z)-2-[(2,4-dinitrophenyl)hydrazinylidene]ethylidene]amino]-2,4-dinitroaniline |

InChI |

InChI=1S/C14H10N8O8/c23-19(24)9-1-3-11(13(7-9)21(27)28)17-15-5-6-16-18-12-4-2-10(20(25)26)8-14(12)22(29)30/h1-8,17-18H/b15-5-,16-6- |

Clé InChI |

ZJFKDRQLHABQHQ-KNBRTIFXSA-N |

SMILES isomérique |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N/N=C\C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

SMILES canonique |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN=CC=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-Dihydro-N-(4-methoxy-2-methylphenyl)-2-[3-(1-methylethyl)-1,2,4-oxadiazol-5-yl]-1H-indole-1-carboxamide](/img/structure/B13857519.png)

![[(2R,3S,4S,5R,6S)-5-benzoyloxy-3-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-4-yl] benzoate](/img/structure/B13857587.png)